

Application of Piperazin-2-one-d6 in Therapeutic Drug Monitoring of Ranolazine

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Compound of Interest

Compound Name: Piperazin-2-one-d6

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These application notes provide a detailed, hypothetical protocol for the therapeutic drug monitoring (TDM) of the antianginal drug ranolazine using **Piperazin-2-one-d6** as an internal standard (IS). While direct literature for this specific pairing is not available, this document is constructed based on established analytical methodologies for ranolazine and the principles of using stable isotope-labeled internal standards in LC-MS/MS analysis.

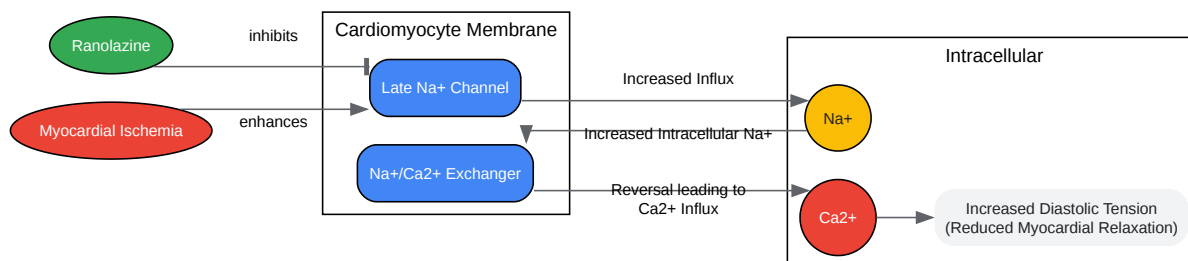
Introduction

Ranolazine is an antianginal agent that exerts its effects primarily through the inhibition of the late inward sodium current (INa) in cardiac cells.[1] By reducing intracellular sodium and subsequent calcium overload, ranolazine improves myocardial relaxation and reduces oxygen consumption without significantly altering heart rate or blood pressure.[2] The therapeutic window for ranolazine is narrow, and its metabolism, primarily through CYP3A4 and to a lesser extent CYP2D6, can be influenced by co-administered drugs and patient-specific factors.[3][4] Therefore, TDM is a valuable tool for optimizing ranolazine therapy, ensuring efficacy while minimizing the risk of adverse effects, such as QT interval prolongation.[5]

The use of a stable isotope-labeled internal standard, such as **Piperazin-2-one-d6**, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] An ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation and matrix effects.[7] Given that ranolazine contains a piperazine moiety which is a site of metabolic activity,[8][9]

Piperazin-2-one-d6 represents a structurally relevant and suitable internal standard for its accurate quantification in biological matrices.

Signaling Pathway of Ranolazine



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Caption: Mechanism of action of Ranolazine in ischemic cardiomyocytes.

Experimental Protocols

Materials and Reagents

- Analytes: Ranolazine, **Piperazin-2-one-d6** (Internal Standard)
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
- Biological Matrix: Human plasma (K2EDTA)
- Other: Deionized water (18.2 MΩ·cm), 96-well protein precipitation plates.

Instrumentation

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

- Allow all plasma samples (calibrators, quality controls, and patient samples) to thaw to room temperature.
- Vortex mix the samples to ensure homogeneity.
- To 50 µL of each plasma sample in a 96-well plate, add 150 µL of the internal standard working solution (**Piperazin-2-one-d6** in methanol at 100 ng/mL).
- Seal the plate and vortex for 2 minutes at high speed to precipitate proteins.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

Parameter	Value
Column	C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Gradient	See Table 1

Table 1: HPLC Gradient Program

Time (min)	% Mobile Phase B
0.0	10
0.5	10
2.5	90
3.5	90
3.6	10
5.0	10

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V
Source Temperature	500°C
Nebulizer Gas	50 psi
Drying Gas	50 psi

Table 2: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Ranolazine	428.2	279.5	150
Piperazin-2-one-d6 (IS)	107.1	62.1	150

Note: The MRM transition for **Piperazin-2-one-d6** is hypothetical and based on its chemical structure. It should be optimized empirically.

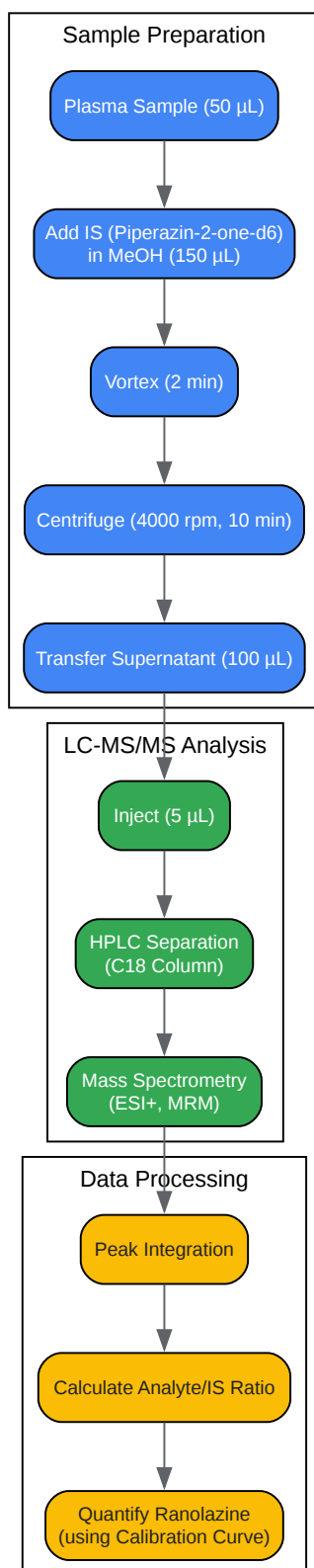
Data Presentation

Table 3: Hypothetical Method Validation Parameters

Parameter	Specification	Result
Linearity		
Calibration Range	10 - 2500 ng/mL	0.998
Correlation Coefficient (r²)	≥ 0.99	
Precision & Accuracy		
LLOQ (10 ng/mL)	Precision (CV%) ≤ 20%, Accuracy (RE%) ± 20%	CV: 12.5%, RE: -8.2%
LQC (30 ng/mL)	Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15%	CV: 9.8%, RE: 5.4%
MQC (500 ng/mL)	Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15%	CV: 7.2%, RE: -2.1%
HQC (2000 ng/mL)	Precision (CV%) ≤ 15%, Accuracy (RE%) ± 15%	CV: 6.5%, RE: 1.8%
Recovery		
Extraction Recovery	Consistent and reproducible	> 85%
Matrix Effect		
Matrix Factor	0.85 - 1.15	Within acceptable range

Visualizations

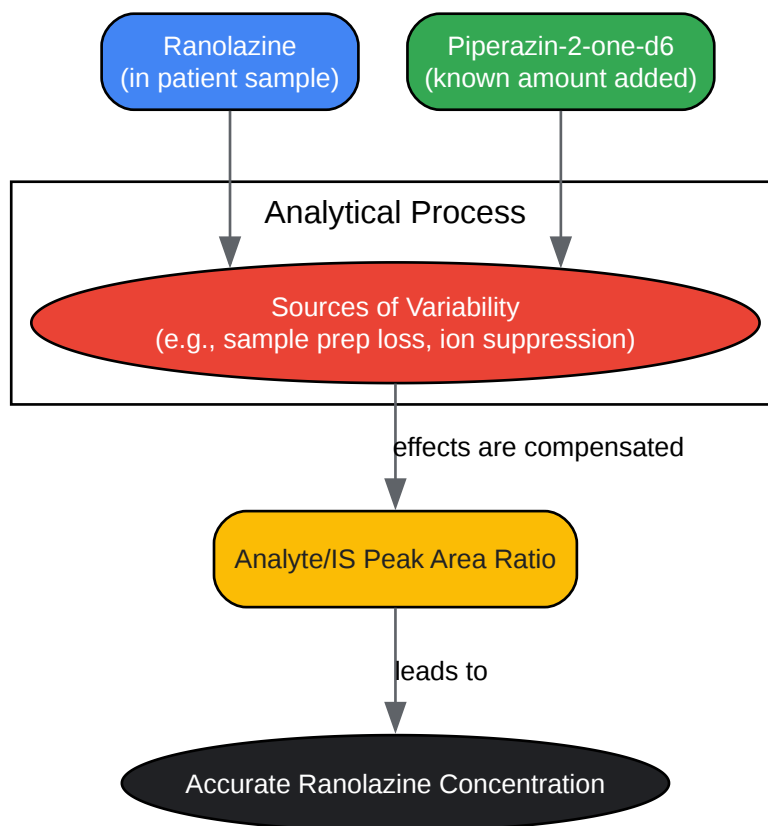
Experimental Workflow



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Caption: Experimental workflow for Ranolazine TDM.

Logical Relationship of Internal Standard Use



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Caption: Compensation for variability using a deuterated internal standard.

Conclusion

This hypothetical application note details a robust and sensitive LC-MS/MS method for the quantification of ranolazine in human plasma for TDM. The use of **Piperazin-2-one-d6** as an internal standard is proposed to ensure high accuracy and precision, which is critical for the clinical management of patients treated with ranolazine. The provided protocol and validation parameters serve as a comprehensive guide for researchers and clinicians in developing and implementing such an assay.

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